molecular formula C22H20N2O2 B14652208 1,1'-([1,1'-Biisoquinoline]-2,2'(1H,1'H)-diyl)di(ethan-1-one) CAS No. 53545-45-2

1,1'-([1,1'-Biisoquinoline]-2,2'(1H,1'H)-diyl)di(ethan-1-one)

Cat. No.: B14652208
CAS No.: 53545-45-2
M. Wt: 344.4 g/mol
InChI Key: CUVGSISUAFZDNL-UHFFFAOYSA-N
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Description

1,1’-([1,1’-Biisoquinoline]-2,2’(1H,1’H)-diyl)di(ethan-1-one) is an organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-([1,1’-Biisoquinoline]-2,2’(1H,1’H)-diyl)di(ethan-1-one) typically involves multi-step organic reactions. One common method includes the condensation of isoquinoline derivatives with ethanone precursors under acidic or basic conditions. The reaction may require catalysts such as Lewis acids to facilitate the formation of the biisoquinoline core.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification methods, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1’-([1,1’-Biisoquinoline]-2,2’(1H,1’H)-diyl)di(ethan-1-one) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethanone groups can participate in nucleophilic substitution reactions, where nucleophiles replace the existing functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted ethanone derivatives.

Scientific Research Applications

1,1’-([1,1’-Biisoquinoline]-2,2’(1H,1’H)-diyl)di(ethan-1-one) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1,1’-([1,1’-Biisoquinoline]-2,2’(1H,1’H)-diyl)di(ethan-1-one) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    1,1’-Biisoquinoline: A simpler derivative with similar core structure but lacking the ethanone groups.

    2,2’-Biisoquinoline: Another derivative with different substitution patterns on the isoquinoline core.

    1,1’-Biisoquinoline-4,4’-dione: A compound with additional carbonyl groups, leading to different reactivity and applications.

Uniqueness

1,1’-([1,1’-Biisoquinoline]-2,2’(1H,1’H)-diyl)di(ethan-1-one) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

53545-45-2

Molecular Formula

C22H20N2O2

Molecular Weight

344.4 g/mol

IUPAC Name

1-[1-(2-acetyl-1H-isoquinolin-1-yl)-1H-isoquinolin-2-yl]ethanone

InChI

InChI=1S/C22H20N2O2/c1-15(25)23-13-11-17-7-3-5-9-19(17)21(23)22-20-10-6-4-8-18(20)12-14-24(22)16(2)26/h3-14,21-22H,1-2H3

InChI Key

CUVGSISUAFZDNL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=CC2=CC=CC=C2C1C3C4=CC=CC=C4C=CN3C(=O)C

Origin of Product

United States

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